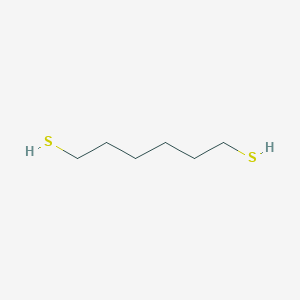

1,6-Hexanedithiol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1,6-Hexanedithiol has numerous applications in scientific research:

Mecanismo De Acción

Target of Action

1,6-Hexanedithiol (HDT) is a long-chained bi-functional alkanethiol . It primarily targets various surfaces and immobilizes a variety of nanomaterials . This compound is mainly used as a self-assembled monolayer (SAM), which allows it to functionalize surfaces .

Mode of Action

The mode of action of this compound is primarily through its ability to form a self-assembled monolayer (SAM) on various surfaces . This allows it to immobilize a variety of nanomaterials, thereby altering the properties of the surface to which it is applied .

Biochemical Pathways

It is known that this compound can functionalize molybdenum disulphide (mos2), which can be used as a two-dimensional transition metal dichalcogenide (tmd) in electronics and optoelectronic devices .

Result of Action

Its ability to functionalize surfaces and immobilize nanomaterials suggests that it could have significant effects on the properties and behaviors of these materials .

Action Environment

The action of this compound can be influenced by environmental factors. , suggesting that its action could be influenced by the presence or absence of water in the environment. Additionally, it is recommended that this compound be stored in a cool, well-ventilated place, away from incompatible substances , indicating that its stability and efficacy could be affected by environmental conditions such as temperature and the presence of other chemicals.

Análisis Bioquímico

Biochemical Properties

1,6-Hexanedithiol forms defect-free monolayers on gold substrates . This property allows it to interact with various biomolecules, including enzymes and proteins, on the substrate surface. The nature of these interactions is primarily through the thiol groups at both ends of the molecule, which can form covalent bonds with other biomolecules .

Cellular Effects

The cellular effects of this compound are largely dependent on its interactions with biomolecules on the cell surface. For instance, it can form self-assembled monolayers on gold substrates, which can influence cell function by altering the cell surface properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form covalent bonds with other biomolecules. This can lead to changes in gene expression, enzyme activation or inhibition, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound forms defect-free monolayers on gold substrates when the solution is purged by argon during the adsorption . Over time, exposure of the substrate to alcoholic this compound results in the stepwise formation of multilayers .

Transport and Distribution

This compound can form self-assembled monolayers on gold substrates, suggesting that it may be transported and distributed within cells and tissues via interaction with these substrates .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its ability to form self-assembled monolayers on gold substrates . This could direct it to specific compartments or organelles within the cell.

Métodos De Preparación

1,6-Hexanedithiol can be synthesized through several methods. One common laboratory preparation involves the reaction of α,ω-hexanediol with thiourea and hydrobromic acid, followed by hydrolysis with sodium hydroxide . The industrial production method typically involves the hydrogenation of adipic acid or its esters .

Análisis De Reacciones Químicas

1,6-Hexanedithiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminium hydride. Major products formed from these reactions include disulfides and thiols.

Comparación Con Compuestos Similares

1,6-Hexanedithiol is unique due to its long carbon chain and bi-functional thiol groups, which allow it to form stable SAMs. Similar compounds include:

1,4-Butanedithiol: Shorter carbon chain, used in similar applications but with different properties.

1,5-Pentanedithiol: Slightly longer carbon chain than 1,4-Butanedithiol, used in similar applications.

1,8-Octanedithiol: Longer carbon chain, used for more extended surface functionalization.

These compounds share similar functionalities but differ in their carbon chain lengths, affecting their properties and applications.

Actividad Biológica

1,6-Hexanedithiol (HDT) is a compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its enzymatic interactions, gene delivery capabilities, and sensor applications.

Enzymatic Interactions

Recent studies have highlighted the inhibitory effects of this compound on various enzymes. For instance, research indicates that at a concentration of 1% (v/v), HDT significantly impairs the activities of kinases and phosphatases. At higher concentrations (5-10%), these enzymes become virtually inactive. This inhibition raises concerns about the use of HDT in liquid-liquid phase separation (LLPS) studies, as it may compromise data interpretation related to protein phosphorylation and other enzymatic functions in cellular processes .

Table 1: Effects of this compound on Enzyme Activity

| Concentration (v/v) | Kinase Activity | Phosphatase Activity | DNA Polymerase Activity |

|---|---|---|---|

| 1% | Impaired | Impaired | Partially Blocked |

| 5-10% | Virtually Inactive | Virtually Inactive | No Effect |

Gene Delivery Applications

HDT has also been utilized as a conjugate in gene delivery systems. A notable study demonstrated its effectiveness in enhancing the co-delivery of CRISPR/Cas9 components for gene correction in an induced pluripotent stem cell (iPSC) model of Fabry cardiomyopathy. The HDT-conjugated polymeric nanoparticles facilitated the simultaneous delivery of DNA templates and guide RNA, resulting in successful gene editing without cytotoxic effects on the cells. This application underscores HDT's potential in therapeutic gene editing strategies .

Case Study: Gene Correction in Fabry Cardiomyopathy

- Objective : To evaluate the efficacy of HDT-conjugated nanoparticles for gene correction.

- Method : Utilization of PU-PEI 600-Mal conjugated with HDT for dual plasmid delivery.

- Results : Significant reduction in disease phenotypes such as cardiomyocyte hypertrophy and lysosomal accumulation post-correction.

- : HDT enhances the efficiency of gene delivery systems while maintaining cell viability.

Sensor Applications

Another promising application of this compound is in the development of sensors for detecting heavy metals like mercury (Hg(II)). A study reported that HDT-modified gold nanoparticles could selectively bind Hg(II) ions, allowing for sensitive detection across a concentration range from 1 nM to 1 mM. The thiol groups present in HDT facilitate strong interactions with metal ions, making it an effective component for sensor technology .

Table 2: Detection Capabilities of HDT-Based Sensors

| Ion Detected | Concentration Range | Detection Method |

|---|---|---|

| Hg(II) | 1 nM - 1 mM | Surface Plasmon Resonance (SPR) |

Propiedades

IUPAC Name |

hexane-1,6-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZXCOWFGPICGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCS)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152317 | |

| Record name | 1,6-Hexane dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

118.00 to 119.00 °C. @ 15.00 mm Hg | |

| Record name | 1,6-Hexanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscible in fat | |

| Record name | 1,6-Hexanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1102/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.983-0.995 | |

| Record name | 1,6-Hexanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1102/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1191-43-1 | |

| Record name | 1,6-Hexanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexane dithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-HEXANEDITHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Hexane dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-1,6-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-HEXANEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWN7RM884E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,6-Hexanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-21.00 °C. @ 760.00 mm Hg | |

| Record name | 1,6-Hexanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,6-Hexanedithiol primarily interacts with gold surfaces by forming strong sulfur-gold bonds. This interaction leads to the formation of self-assembled monolayers (SAMs) on gold surfaces. [, , , , , ] These SAMs can act as platforms for further modification, for instance by attaching gold nanoparticles [, , , , , ] or serving as specific recognition agents for molecules like alkylmercury []. This strong affinity for gold is also exploited in the construction of single-molecule junctions where this compound acts as a bridge between two gold electrodes. [, , ]

A:

- Spectroscopic Data:

- Infrared (IR) Spectroscopy: Characteristic peaks for methylene groups (CH2) are observed around 2900-2800 cm-1, and a weak SH stretching vibration is typically found, indicative of sulfur atoms interacting with other moieties. [, ]

- X-ray Photoelectron Spectroscopy (XPS): Used to confirm the presence of sulfur and its oxidation state in this compound SAMs. [, , , ]

A: While not a catalyst itself, this compound plays a crucial role in enhancing the catalytic activity of other materials. For example, when used to modify Zn-doped silica particles, it facilitates electron transfer from photoexcited ZnS to CdS nanoparticles, improving photocatalytic H2 generation. [] This suggests that the strategic positioning of this compound within a material system can influence catalytic processes.

A: Yes, computational studies have investigated the structure and conductivity of this compound single-molecule junctions using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. [] These studies help explain the intriguing conductivity and mechanical properties observed in silicon-molecule-silicon junctions using this compound as a linker.

A: The presence of two thiol (-SH) groups at each end of the hexane chain is crucial for the molecule's ability to form strong bonds with gold surfaces and create self-assembled monolayers. [, , , , , ] Modifying the length of the alkyl chain can influence the packing density and properties of the SAMs. [, ] For instance, shorter dithiols like 1,2-ethanedithiol have shown higher efficiency in specific applications compared to longer chain dithiols. []

ANone: this compound is not a drug and is not intended for medical use. As such, questions regarding its pharmacological properties, toxicity, drug delivery, or related aspects are not applicable.

A: Research on this compound bridges chemistry, materials science, and nanoscience. Its applications range from surface modifications for sensors [, , , , ] and catalysts [] to the fabrication of molecular electronics components [, , ]. This interdisciplinary nature fosters collaborations between chemists, physicists, and engineers.

ANone: There is limited information available regarding the environmental impact and degradation of this compound. Further research is needed to fully understand its potential ecotoxicological effects and develop appropriate mitigation strategies.

A: this compound is typically used in organic solvents like ethanol for the formation of SAMs on gold. [, ] Specific studies detailing its dissolution rate and solubility in various media are limited. As this compound is not a pharmaceutical compound, bioavailability and efficacy are not relevant considerations.

A: Alternative dithiol compounds with varying chain lengths (e.g., 1,2-ethanedithiol, 1,8-octanedithiol) are available and may offer different properties or performance depending on the application. [, , ] The choice of an alternative depends on the specific application and desired properties. Cost and impact assessments require further investigation.

ANone: Specific guidelines for recycling and waste management of this compound are not readily available. It is crucial to handle and dispose of the compound responsibly following local regulations and guidelines for chemical waste disposal.

A: Research on this compound benefits from well-established techniques like surface characterization (e.g., XPS, AFM, STM) [, , , , , ], electrochemical methods [, , , , ], and computational modeling tools (DFT, MD). [] Access to these resources is essential for advancing the understanding and applications of this compound.

A: The use of this compound gained momentum with the increasing interest in self-assembled monolayers and their applications in surface modification and nanotechnology. Key milestones include its use in single-molecule conductance measurements [, , ] and the development of novel sensing platforms. [, , , , ]

A: While this compound is primarily used in materials science applications, its use in creating biocompatible and biodegradable systems is an emerging area of research. For example, researchers have explored its incorporation into drug delivery systems, taking advantage of its ability to form disulfide bonds that can be cleaved under specific biological conditions. [] Further investigation is needed to fully understand its potential in this field and develop safe and effective applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.